molecular formula C12H10F6N2O4 B15152106 (2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

Cat. No.: B15152106
M. Wt: 360.21 g/mol
InChI Key: OLHHPVSMXQKQKX-UHFFFAOYSA-N
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Description

(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a hexafluoroisopropyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of 2-nitrobenzyl alcohol with hexafluoroisopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in its pure form. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to modulation of their activities. The hexafluoroisopropyl carbamate moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A fluorinated compound used in organic synthesis.

    Ethyl 4-fluorobenzoate: Another fluorinated ester with similar applications.

    Methyl 3-chlorobenzoate: A chlorinated analog used in various chemical reactions.

Uniqueness

(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate stands out due to its combination of a nitrophenyl group and a hexafluoroisopropyl carbamate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H10F6N2O4

Molecular Weight

360.21 g/mol

IUPAC Name

(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C12H10F6N2O4/c1-10(11(13,14)15,12(16,17)18)19-9(21)24-6-7-4-2-3-5-8(7)20(22)23/h2-5H,6H2,1H3,(H,19,21)

InChI Key

OLHHPVSMXQKQKX-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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